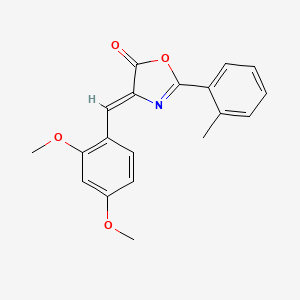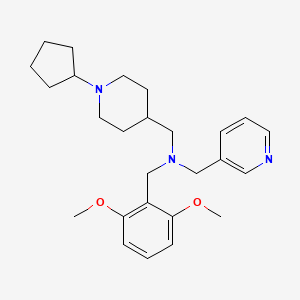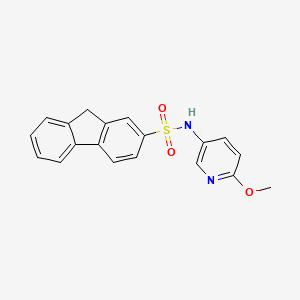
4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one, also known as DMXAA, is a small molecule that has been studied for its potential anti-cancer properties. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
作用機序
The exact mechanism of action of 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that help regulate the immune response. 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has also been shown to inhibit the formation of new blood vessels in tumors, which can help to starve the tumor of nutrients and oxygen.
Biochemical and Physiological Effects
4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as TNF-alpha and IL-6, which can help to activate the immune system. 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has also been shown to inhibit the formation of new blood vessels, which can help to starve tumors of nutrients and oxygen. In addition, 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to increase the permeability of blood vessels, which can help to improve the delivery of chemotherapy drugs to tumors.
実験室実験の利点と制限
One advantage of 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is that it has shown promising results in inhibiting tumor growth and improving survival rates in animal models. Another advantage is that it can be easily synthesized in the laboratory. However, one limitation of 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment. In addition, 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have some toxicity in animal models, which may limit its use in human clinical trials.
将来の方向性
There are several future directions for research on 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one. One area of research could be to further investigate the mechanism of action of 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one, in order to optimize its use in cancer treatment. Another area of research could be to investigate the potential use of 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further studies could be conducted to investigate the potential use of 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one in other diseases, such as autoimmune disorders or infectious diseases.
合成法
4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde and 2-methylphenylacetic acid, followed by cyclization and oxidation. The final product is a white crystalline powder that is soluble in DMSO and ethanol.
科学的研究の応用
4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis in various cancer cell lines, including melanoma, lung, breast, and colon cancer. 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has also been studied in animal models and has shown promising results in inhibiting tumor growth and improving survival rates.
特性
IUPAC Name |
(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-6-4-5-7-15(12)18-20-16(19(21)24-18)10-13-8-9-14(22-2)11-17(13)23-3/h4-11H,1-3H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFALACCPSYDOF-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=C(C=C(C=C3)OC)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C\C3=C(C=C(C=C3)OC)OC)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(2,4-Dimethoxyphenyl)methylidene]-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl ((3,5-dichloro-2-methoxyphenyl){[3-(trifluoromethyl)phenyl]amino}methyl)phosphonate](/img/structure/B5213224.png)
![ethyl 4-oxo-3-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-9-carboxylate](/img/structure/B5213229.png)
![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5213233.png)

![6-methyl-5-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-(2-pyrimidinyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5213259.png)
![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5213260.png)
![(2R*,6S*)-4-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5213269.png)
![2-[(2-chlorobenzoyl)amino]-N,N-dipropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5213270.png)

![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5213282.png)

![4-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B5213285.png)

![N-cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5213303.png)